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Compound Name: Potassium metaborate

Cat. No.: B1585025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium metaborate (KBO:) is an inorganic compound of significant interest in materials
science, particularly in the fields of nonlinear optics and glass formation. Its crystal structure
provides fundamental insights into the arrangement of borate groups, which in turn dictates its
physical and chemical properties. This technical guide offers an in-depth analysis of the crystal
structure of anhydrous potassium metaborate, presenting key crystallographic data, detailed
experimental protocols for its synthesis, and a visualization of its fundamental structural unit.
The information is based on the foundational work of Zachariasen (1937) and is supplemented
with established methodologies in crystal growth.

Crystallographic Data

The crystal structure of anhydrous potassium metaborate has been determined to be
rhombohedral. For convenience and more common usage in crystallography, the structure is
often described using a hexagonal lattice setting. The key crystallographic data are
summarized in the tables below.

Crystal System and Space Group
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Parameter Value

Crystal System Rhombohedral
Space Group R-3c

Space Group Number 167

Lattice Parameters

The lattice parameters for both the rhombohedral and the equivalent hexagonal unit cells are
provided below.

Rhombohedral Unit Cell

Parameter Value

a 7.76 A

a 110° 36'

Volume 341.5 Az
| 216

Hexagonal Unit Cell

Parameter Value

a 12.75 A

c 7.33A

Volume 1032 As
| 2|18 |

Atomic Coordinates and Wyckoff Positions
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The atomic positions within the rhombohedral unit cell are given below. All atoms lie on twofold

axes.
Atom Wyckoff Position u
K 18e 0.689 + 0.003
B 18e 0.361 + 0.006
o1 18e 0.465 + 0.006
02 18e 0.146 + 0.006

Physical Properties

Property Value
Density (calculated) 2.348 g/cm3
Molecular Weight 81.90 g/mol

Structural Description

The crystal structure of potassium metaborate is characterized by the presence of the planar
metaborate radical, (B3Oe)3~.[1][2] This radical consists of a six-membered ring of alternating
boron and oxygen atoms, with each boron atom also bonded to an external oxygen atom.[1][2]
These (B30s)3~ rings are arranged in layers perpendicular to the c-axis of the hexagonal cell.
The potassium ions are located between these layers, coordinating with the oxygen atoms of
the borate rings.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of anhydrous
potassium metaborate single crystals, based on the original work and general principles of
crystal growth from a melt.

Synthesis of Anhydrous KBO2 Powder

Objective: To prepare polycrystalline KBO:z as a precursor for single crystal growth.
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Materials:

Potassium carbonate (K2COs), anhydrous, high purity (99.9% or better)

Boric acid (HzBO3), high purity (99.9% or better)

Platinum crucible

High-temperature furnace

Procedure:

Calculate the stoichiometric amounts of K2COs and H3zBOs required to produce the desired
amount of KBO:2 according to the reaction: K2COs + 2H3BOs - 2KBO2z + CO2z + 3H20

e Thoroughly mix the powdered reactants in a mortar and pestle.
o Transfer the mixture to a platinum crucible.
e Place the crucible in a high-temperature furnace.

e Slowly heat the furnace to 300°C and hold for 2-3 hours to allow for the slow evolution of
water and carbon dioxide.

 Increase the temperature to 800-850°C and hold for 12-24 hours to ensure complete
reaction and homogenization of the melt.

e Cool the furnace to room temperature.

e The resulting solid is anhydrous potassium metaborate powder.

Single Crystal Growth from Melt (Modified Bridgman-
Stockbarger Method)

Objective: To grow single crystals of anhydrous KBO:z from a melt.

Apparatus:
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» Bridgman-Stockbarger furnace with a temperature gradient
e Pointed-tip platinum crucible

e Programmable temperature controller

Procedure:

e Fill the pointed-tip platinum crucible with the previously synthesized anhydrous KBO:2
powder.

e Place the crucible in the hot zone of the Bridgman-Stockbarger furnace and heat to a
temperature approximately 50-100°C above the melting point of KBO2 (947°C), for example,
to 1000-1050°C.

o Allow the melt to homogenize for several hours.

o Slowly lower the crucible through the temperature gradient. A typical lowering rate is 1-5
mm/hour. The pointed tip of the crucible promotes the formation of a single nucleus.

e Once the entire crucible has passed through the solidification front, anneal the crystal by
slowly cooling it to room temperature over a period of 24-48 hours to minimize thermal stress
and prevent cracking.

e The resulting ingot should contain a single crystal of anhydrous KBOx-.

X-ray Diffraction Analysis

Objective: To verify the crystal structure of the synthesized KBO-.
Instrumentation:

¢ Single-crystal X-ray diffractometer

o Powder X-ray diffractometer

Procedure for Single Crystal X-ray Diffraction:

o Carefully select a small, high-quality single crystal from the grown boule.
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e Mount the crystal on a goniometer head.

o Perform a preliminary diffraction experiment to determine the unit cell parameters and crystal
system.

e Collect a full sphere of diffraction data.
e Process the data, including integration of reflection intensities and absorption correction.
e Solve the crystal structure using direct methods or Patterson methods.

o Refine the structural model, including atomic positions, and anisotropic displacement
parameters.

Procedure for Powder X-ray Diffraction:

e Grind a small portion of the synthesized material into a fine powder.
e Mount the powder on a sample holder.

o Collect the powder diffraction pattern over a suitable 26 range.

o Compare the experimental diffraction pattern with the pattern calculated from the known
crystal structure of KBO:z for phase identification. Rietveld refinement can be used for a more
detailed structural analysis.

Visualization

The fundamental building block of the potassium metaborate crystal structure is the (B3zOe¢)3~
anionic ring. The following diagram illustrates the connectivity of the boron and oxygen atoms
within this ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]
e 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

 To cite this document: BenchChem. [Crystal Structure Analysis of Potassium Metaborate
(KBO2): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585025#crystal-structure-analysis-of-kbo2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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